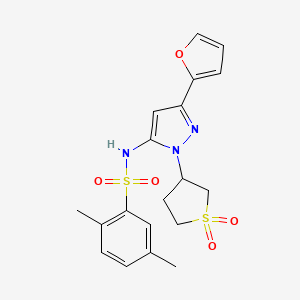

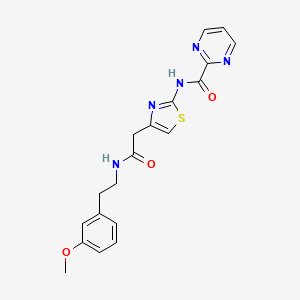

![molecular formula C11H11N3O2 B2993319 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-68-7](/img/structure/B2993319.png)

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. MAP is a pyrazolone derivative that exhibits unique chemical properties, making it an ideal candidate for various research studies.

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Research demonstrates the utility of related compounds in synthesizing a variety of heterocycles, including pyrazoles and pyrazolones, which are of significant interest in medicinal chemistry and materials science. For instance, derivatives have been used in the regiospecific synthesis of five and six-membered heterocycles, offering a pathway to explore new chemical entities with potential biological activity (Mahata et al., 2003). Additionally, the synthesis of highly substituted pyrazole ligands and their complexes with metal ions like platinum(II) and palladium(II) has been reported, highlighting the versatility of such compounds in coordinating chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).

Corrosion Inhibition

A notable application in the petroleum industry is the use of pyrazol derivatives for corrosion mitigation of N80 steel in acidizing environments. These derivatives exhibit excellent corrosion inhibition efficiency, suggesting their potential as green inhibitors for industrial applications (Singh et al., 2020).

Structural Analysis and Tautomerism

Studies on NH-pyrazoles derived from similar compounds have provided insights into their structural properties and tautomerism, both in solution and the solid state. This research contributes to a deeper understanding of the chemical behavior of pyrazoles, which is crucial for their application in various scientific domains (Cornago et al., 2009).

Antimicrobial Activity

The antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, derived from processes involving similar compounds, underscores the potential of these molecules in developing new antimicrobial agents. This application is particularly relevant given the ongoing challenge of antibiotic resistance (Banoji et al., 2022).

Propriétés

IUPAC Name |

4-[(3-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDICLHFYMDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=CC2=CNNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150837 |

Source

|

| Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1164524-10-0 |

Source

|

| Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)

![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)